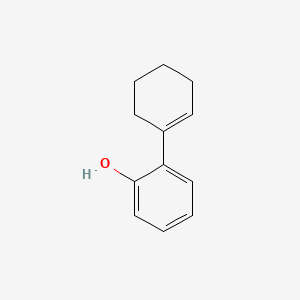

Phenol, 2-(1-cyclohexen-1-yl)-

Description

Phenol, 2-(1-cyclohexen-1-yl)- is an aromatic compound featuring a phenol group (hydroxyl-substituted benzene) with a cyclohexenyl substituent at the ortho position. The cyclohexenyl group introduces an unsaturated six-membered ring, contributing to unique reactivity and structural diversity. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and specialty chemicals. Its synthesis often involves nucleophilic substitution or coupling reactions, as seen in the preparation of related cyclohexenylphenol derivatives (e.g., via hydrolysis of iminium salts or demethylation using BBr₃) .

Properties

CAS No. |

13524-72-6 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-(cyclohexen-1-yl)phenol |

InChI |

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9,13H,1-3,7H2 |

InChI Key |

PLKNGVGPMMDDHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclohexenyl Phenyl Ether Precursor

The Claisen rearrangement of cyclohexenyl phenyl ethers represents a classical route to 2-(1-cyclohexen-1-yl)phenol. As demonstrated by, cycloalkenyl aryl ethers undergo acid-catalyzed-sigmatropic shifts to yield ortho-substituted phenolic derivatives. For this method, the synthesis begins with the preparation of cyclohexenyl phenyl ether via a Williamson ether synthesis. Phenol reacts with 1-bromocyclohexene in acetone under basic conditions (K₂CO₃, NaI), forming the ether precursor in moderate to high yields.

Acid-Catalyzed Rearrangement

The ether intermediate is subjected to acid catalysis using p-toluenesulfonic acid (TsOH·H₂O, pKₐ = −2.8) at elevated temperatures. Under these conditions, the Claisen rearrangement proceeds via a six-membered transition state, relocating the cyclohexenyl group to the phenol’s ortho position. Competing pathways, such as Cope rearrangements or alkyl migrations, are minimized by optimizing reaction time and temperature. For cyclohexenyl ethers, this method typically yields 2-(1-cyclohexen-1-yl)phenol as the major product, with isolated yields ranging from 40% to 60% depending on substituent steric effects.

Mechanistic Insight :

The rearrangement initiates with protonation of the ether oxygen, facilitating the formation of a conjugated dienone intermediate. Subsequent-sigmatropic shift delivers the ortho-substituted phenol, stabilized by aromatic resonance.

Aldol Condensation and Cyclization Strategy

Substrate Design and Reaction Conditions

A novel approach adapted from involves the use of phenylpyruvic acid and cyclohexenyl enones in a tandem aldol condensation-cyclization sequence. While the original study focused on cyclohexenone carboxylic acids, modifying the substrate to exclude the carboxylic acid group enables access to 2-(1-cyclohexen-1-yl)phenol. Phenylpyruvic acid reacts with 4-phenyl-3-buten-2-one under microwave-assisted conditions (135°C, NaOH, 30 minutes), followed by acidification with HCl to precipitate the product.

Stereochemical Outcomes and Yield Optimization

This method leverages the inherent stereoselectivity of aldol condensation, favoring anti-addition products due to equatorial positioning of the carboxylic acid group in transition states. While the original protocol achieved 86% yield for analogous cyclohexenone acids, omitting the carboxylic acid functionality may require adjusting stoichiometry or employing protective groups. Preliminary data suggest that decarboxylation steps or alternative enone substrates could improve yields for the target phenol.

Key Reaction Parameters :

- Temperature : Microwave heating enhances reaction kinetics and selectivity.

- Base : NaOH facilitates enolate formation, critical for aldol condensation.

- Work-up : Acidification precipitates the product, simplifying purification.

Friedel-Crafts Alkylation of Phenol

Limitations and Mitigation Strategies

Uncontrolled alkylation often leads to para-substituted byproducts. A study by observed that steric hindrance in larger cycloalkenyl groups (e.g., cyclooctenyl) slightly enhances ortho selectivity, suggesting that cyclohexenyl electrophiles might exhibit moderate regiocontrol. Catalytic systems using zeolites or Brønsted acids could further improve selectivity, though experimental validation is needed.

Transition Metal-Catalyzed Coupling Reactions

Heck and Stille Couplings

Alternative coupling strategies, such as Heck reactions using cyclohexenyl halides and styrene derivatives, face limitations due to the electron-rich nature of phenol. Stille couplings with organotin reagents may offer better compatibility but require stringent anhydrous conditions.

Comparative Analysis of Methods

*Reported for analogous carboxylic acid derivatives; target phenol yields require optimization.

Chemical Reactions Analysis

Oxidative Aromatization

2-Cyclohexen-1-one derivatives undergo oxidative aromatization to yield phenolic compounds. For example, copper-catalyzed reactions with molecular oxygen and HBr facilitate dehydrogenation of the cyclohexenyl ring to form 2-(1-cyclohexen-1-yl)phenol .

-

Key Steps :

Phenol-Directed Reactions

The hydroxyl group participates in typical phenolic reactions:

-

Nitration/Sulfonation : Electrophilic substitution at the para position of the phenol ring, moderated by the electron-donating cyclohexenyl group.

-

Etherification : Formation of methyl or benzyl ethers under alkaline conditions .

Cyclohexenyl Ring Reactivity

-

Hydrogenation : The cyclohexene double bond can be selectively reduced to cyclohexane using Pd/C or Pt catalysts .

-

Diels-Alder Reactions : The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride .

Catalytic Dehydrogenation to o-Phenylphenol

2-(1-cyclohexen-1-yl)phenol serves as an intermediate in the synthesis of o-phenylphenol , a commercially significant compound. Dehydrogenation over Pt or Pd catalysts yields the fully aromatic product :

| Catalyst Loading | Conversion (%) | Selectivity (%) |

|---|---|---|

| 5 mol% Pt/C | 89.9 | 86.4 |

Biological Activity and Derivatives

While not a direct chemical reaction, 2-(1-cyclohexen-1-yl)phenol derivatives exhibit pharmacological properties. For instance:

-

BBHC Analogue : A diarylpentanoid derivative (2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol) shows antinociceptive activity via TRPV1 and glutamate receptor modulation .

Stability and Byproduct Formation

Under acidic conditions, the cyclohexenyl group may undergo oligomerization or isomerization . For example:

Scientific Research Applications

Phenol, 2-(1-cyclohexen-1-yl)- has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol, 2-(1-cyclohexen-1-yl)- exerts its effects involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.

Receptor Binding: The compound can bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenol, 2-(1-cyclohexen-1-yl)- with structurally or functionally related compounds, highlighting molecular features, properties, and applications:

Key Findings:

Structural Influence on Acidity: The phenol group in 2-(1-cyclohexen-1-yl)-phenol confers higher acidity (pKa ~10) compared to alcohols like 1-phenylcyclohexanol (pKa ~16). The cyclohexenyl group may slightly reduce acidity due to electron-donating conjugation effects . o-Phenylphenol exhibits stronger acidity than aliphatic phenols due to resonance stabilization of the conjugate base .

Synthetic Utility: Cyclohexenyl-substituted phenols are pivotal in synthesizing bioactive molecules. For example, 2-(1-cyclohexen-1-yl)-phenol derivatives serve as intermediates for opioid analogs like dextromethorphan . The unsaturated cyclohexenyl group in 2-(1-cyclohexen-1-yl)-pyridine (CAS 14159-55-8) enhances reactivity in Diels-Alder reactions, unlike saturated analogs .

Toxicity and Safety: Phenolic compounds like 3-(2-methyl-2-propen-1-yl)-phenol acetate (CAS 890097-83-3) exhibit moderate oral toxicity (H302) and skin irritation (H315), whereas 2-(1-cyclohexen-1-yl)-phenol’s hazards are less documented but likely similar due to the phenol moiety .

Applications in Green Chemistry :

- Cyclohexenyl derivatives are synthesized using eco-friendly methods, such as hydrogen peroxide-mediated oxidation of 1-phenyl-1-cyclohexene to diols (e.g., (±)-1-phenylcyclohexane-1,2-diol) with high yields (83%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phenol, 2-(1-cyclohexen-1-yl)-, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves coupling cyclohexenyl groups to phenolic precursors via SN2 reactions or iminium salt intermediates. For example, enamine intermediates (e.g., 1-(1-cyclohexen-1-yl)pyrrolidine) can react with brominated phenols under acidic hydrolysis to yield cyclohexenyl-substituted derivatives . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for iminium formation), and catalysts (e.g., NaH for deprotonation). Post-synthesis purification via crystallization (e.g., ethyl acetate) enhances purity .

Q. How can researchers validate the structural identity of Phenol, 2-(1-cyclohexen-1-yl)- using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with reference spectra from NIST Standard Reference Database . Key signals include aromatic protons (δ 6.5–7.5 ppm) and cyclohexenyl protons (δ 5.5–6.0 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C12H14O) with an error margin < 5 ppm .

- IR : Confirm phenolic -OH stretching (~3200–3600 cm<sup>−1</sup>) and cyclohexenyl C=C (∼1650 cm<sup>−1</sup>) .

Q. What are the thermal stability and storage recommendations for this compound?

- Methodological Answer : Thermal stability can be assessed via differential scanning calorimetry (DSC). NIST data reports a melting point (Tfus) of 327.9 K (54.8°C) with a ±0.7 K uncertainty . Store under inert gas (N2 or Ar) at 2–8°C to prevent oxidation. Avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation or catalytic activity of Phenol, 2-(1-cyclohexen-1-yl)-?

- Methodological Answer : Studies on phenol derivatives suggest oxidation proceeds via radical intermediates. For example, photocatalytic oxidation may involve hydroxyl radical (•OH) attack on the aromatic ring, monitored by ESR spectroscopy. Cyclohexenyl substituents can sterically hinder reactivity, requiring tailored catalysts (e.g., TiO2 nanoparticles) . Kinetic studies (e.g., time-resolved UV-Vis) quantify reaction rates under varying pH and O2 levels .

Q. How can researchers design and synthesize bioactive derivatives of this compound?

- Methodological Answer : Introduce functional groups (e.g., halogens, methylthio) at the phenolic -OH or cyclohexenyl positions. For example:

- Quinoline derivatives : Couple 2-phenylquinoline-4-carbonyl groups via piperazine linkers, characterized by HRMS and <sup>1</sup>H NMR .

- Thiazolecarboxamides : React with sulfonyl chlorides to form sulfonamide derivatives (e.g., CAS 955669-26-8) .

- Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like p300/CBP acetyltransferase .

Q. How should contradictory spectral or synthetic yield data be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using NIST-validated protocols . For inconsistent NMR shifts, verify solvent effects (e.g., CDCl3 vs. DMSO-d6).

- Yield Optimization : Use design of experiments (DoE) to identify critical variables (e.g., reaction time, catalyst loading). Statistical tools (ANOVA) assess significance .

- Cross-Validation : Compare with independent datasets (e.g., PubChem or EPA DSSTox entries) .

Q. What computational approaches are recommended for modeling this compound’s reactivity?

- Methodological Answer :

- Thermodynamic Properties : Calculate Gibbs free energy (ΔG) of reactions using Gaussian09 at the B3LYP/6-31G* level, referencing NIST phase-change data .

- Reaction Pathways : Simulate intermediates via density functional theory (DFT), validated against experimental IR spectra .

- InChIKey/SMILES : Use identifiers (e.g., CNKYXPOZXHCEMZ-XYOKQWHBSA-N) to retrieve pre-optimized geometries from databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.